5-Amino-3-(3-fluorophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-fluorophenyl)isoxazole is a chemical compound with the empirical formula C9H7FN2O and a molecular weight of 178.16 . It is commonly used in early discovery research .
Synthesis Analysis
Isoxazoles, including this compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The reaction temperature and pH are key factors that determine the regioselectivity .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNc1cc(no1)-c2cccc(F)c2
. The InChI key is ZPEKGYYUYANHBK-UHFFFAOYSA-N
. Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C9H7FN2O), molecular weight (178.16), and its solid form .Scientific Research Applications
Synthesis and Biological Evaluation
- Antitumor Activity: Novel isoxazole derivatives, including 5-amino-3-(3-fluorophenyl)isoxazole, have been synthesized and evaluated for antitumor activity. These compounds demonstrated significant antitumor effects, surpassing even that of the well-known cytotoxic agent 5-fluorouracil in some cases (Hamama, Ibrahim, & Zoorob, 2017).
Synthesis of Fluoroalkyl-substituted Isoxazoles
- Preparation of Fluoromethylisoxazoles: A comprehensive study explored the synthesis of 5-fluoroalkyl-substituted isoxazoles, including methodologies for preparing 5-fluoromethyl- and 5-difluoromethylisoxazoles. These methods have applications in the large-scale production of fluorinated analogues of known compounds (Chalyk et al., 2019).
Antimicrobial and Antitubercular Activity
- Antimicrobial and Antitubercular Properties: Isoxazole derivatives, including those with a 5-amino-3-(3-fluorophenyl) structure, have been synthesized and evaluated for antimicrobial and antitubercular activities. Some compounds showed significant activity against bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2018).
Carbonic Anhydrase Inhibition
- Inhibitory Activity against Carbonic Anhydrase: Derivatives of this compound have been found to inhibit human carbonic anhydrase isoforms, particularly hCA II and hCA VII. This activity suggests potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Gene Expression Modulation
- Influence on Gene Expression: The compound 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a derivative of this compound, has shown potential as an anti-inflammatory drug candidate. It significantly modulates autoimmune and inflammatory gene expression (Płoszaj et al., 2016).
Anticonvulsant Properties
- Sodium Channel Blocker and Anticonvulsant: Certain isoxazole derivatives, including those with a 5-amino structure, have been evaluated for anticonvulsant activities. These compounds showed promising results in blocking sodium channels, which is crucial in controlling epileptic seizures (Malik & Khan, 2014).
Immunomodulatory Effects
- Immunomodulatory Properties: The compound 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has demonstrated immunomodulatory effects, influencing lymphocyte subsets and enhancing the humoral immune response. This indicates potential applications in treating autoimmune diseases and boosting vaccine efficacy (Drynda et al., 2015).
Antioxidant Activity
- Antioxidant Activity: Some isoxazole derivatives, including those with a 5-amino-3-(3-fluorophenyl) structure, have been synthesized and evaluated for antioxidant properties. These compounds exhibit potential in inhibiting oxidative stress (Geetha & Rajakumar, 2020).
Safety and Hazards
The safety information available indicates that 5-Amino-3-(3-fluorophenyl)isoxazole is classified under GHS07, with a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
Isoxazoles, including 5-Amino-3-(3-fluorophenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new eco-friendly synthetic strategies, expansion of the available drug-like chemical space, and acceleration of the drug discovery program .
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the isoxazole ring in the compound can undergo various transformations due to the labile n–o bond, allowing the generation of various 1,3-bifunctional derivatives of carbonyl compounds .
Biochemical Pathways
Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . This suggests that the compound may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
3-(3-fluorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEKGYYUYANHBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.